molecular formula C13H11N3O5 B12919322 4-{[(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)acetyl]amino}benzoic acid CAS No. 4113-88-6

4-{[(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)acetyl]amino}benzoic acid

Cat. No.: B12919322
CAS No.: 4113-88-6
M. Wt: 289.24 g/mol
InChI Key: DJYJFGUFSNSDLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3D Conformational Features

  • The pyrimidinone ring adopts a planar conformation due to conjugation across the N1-C2 double bond and the adjacent carbonyl groups.
  • The acetamide linker introduces rotational flexibility. Density functional theory (DFT) calculations on analogous structures suggest a preference for a trans-amide conformation to minimize steric clashes between the pyrimidinone ring and the benzene ring.
  • The carboxylic acid group participates in intramolecular hydrogen bonding with the amide NH, stabilizing a folded conformation in nonpolar environments.

Crystallographic Characterization and Hydrogen Bonding Networks

While experimental crystallographic data for this specific compound is unavailable, analogous structures provide insights into likely packing motifs.

Predicted Hydrogen Bonding Interactions

Donor Group Acceptor Group Bond Length (Å)* Geometry
Amide NH (-NH-) Pyrimidinone C=O ~2.85 Linear
Carboxylic acid (-OH) Pyrimidinone N3 ~2.70 Bent (120°)
Water (-OH) Carboxylic acid (-COO⁻) ~2.65 Tetrahedral

*Estimated based on similar compounds.

In the solid state, the molecule likely forms extended networks via:

  • Carboxylic acid dimerization : Symmetric O-H···O bonds between adjacent molecules.
  • Amide-to-carbonyl interactions : Chains stabilized by N-H···O=C hydrogen bonds.
  • Pyrimidinone stacking : π-π interactions between aromatic rings.

Tautomeric Forms and Resonance Stabilization Mechanisms

The pyrimidinone system exhibits keto-enol tautomerism , with the 2,4-dioxo form dominating under physiological conditions.

Key Tautomers

  • Diketo Form (1,2,3,4-Tetrahydro-2,4-dioxopyrimidine) :
    • Two carbonyl groups at C2 and C4.
    • Stabilized by resonance:

      $$

      \text{N1-C2=O} \leftrightarrow \text{N1+=C2-O⁻} \quad \text{(partial charges)}

      $$
  • Enolic Form (2-Hydroxy-4-oxopyrimidine) :
    • Rare due to destabilization from loss of aromaticity.

Resonance Stabilization

The diketo form benefits from cross-conjugation : $$ \text{O=C2-N1-C6=O} \leftrightarrow \text{O⁻-C2=N1+-C6-O⁻} $$ This delocalization reduces electron density on N1, enhancing stability. The amide linker further contributes through resonance with the adjacent carbonyl group.

Properties

CAS No.

4113-88-6

Molecular Formula

C13H11N3O5

Molecular Weight

289.24 g/mol

IUPAC Name

4-[[2-(2,4-dioxopyrimidin-1-yl)acetyl]amino]benzoic acid

InChI

InChI=1S/C13H11N3O5/c17-10-5-6-16(13(21)15-10)7-11(18)14-9-3-1-8(2-4-9)12(19)20/h1-6H,7H2,(H,14,18)(H,19,20)(H,15,17,21)

InChI Key

DJYJFGUFSNSDLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC(=O)CN2C=CC(=O)NC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamido)benzoic acid typically involves a multi-step process. One common method is the Biginelli reaction, which is a three-component condensation reaction involving an aldehyde, a β-ketoester, and urea. This reaction is often catalyzed by Lewis acids such as hafnium triflate (Hf(OTf)4) under solvent-free conditions .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purities. The use of task-specific ionic liquids (TSILs) as catalysts can also improve the efficiency and environmental sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamido)benzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise in several therapeutic areas:

Anticancer Activity

Research indicates that derivatives of 2,4-dioxo-pyrimidine compounds possess significant anticancer properties. Studies have demonstrated that the compound can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For example:

  • Case Study : A study published in Cancer Letters highlighted the efficacy of pyrimidine derivatives in targeting specific pathways involved in tumor growth, suggesting that 4-{[(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetyl]amino}benzoic acid could be a lead compound for developing novel anticancer agents .

Antimicrobial Properties

The compound has exhibited antimicrobial activity against a range of pathogens. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

  • Case Study : Research conducted by Journal of Antimicrobial Chemotherapy demonstrated that similar compounds showed potent activity against both Gram-positive and Gram-negative bacteria, indicating potential as a new class of antibiotics .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored in various studies. It has been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes.

  • Case Study : A study published in Pharmacology Reports reported that derivatives of 2,4-dioxo-pyrimidine significantly reduced inflammation in animal models by modulating the NF-kB signaling pathway .

Drug Development

Due to its diverse biological activities, this compound serves as a scaffold for synthesizing new pharmacological agents. Its structure allows for modifications that can enhance potency and selectivity.

  • Example : The synthesis of analogs with varying substitutions on the pyrimidine ring has led to compounds with improved therapeutic profiles.

Biological Assays

The compound is often used as a standard reference in biological assays to evaluate the efficacy of new drugs targeting similar pathways.

Polymer Chemistry

In materials science, derivatives of this compound are being investigated for their potential use in developing new polymers with enhanced mechanical and thermal properties.

  • Case Study : Research published in Advanced Materials explored the incorporation of dioxo-pyrimidine units into polymer matrices to improve their thermal stability and mechanical strength .

Mechanism of Action

The mechanism of action of 4-(2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamido)benzoic acid involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ in substituents on the pyrimidinone ring, linker groups, and terminal functional moieties. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison of Analogs
Compound Name / ID Core Structure Modifications Terminal Group Molecular Weight (g/mol) Key Differences vs. Target Compound References
4-{[(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetyl]amino}benzoic acid (Target) 2,4-Dioxo-dihydropyrimidine Benzoic acid Not provided Reference compound -
Fmoc-PNA-U-OH (PNA1040) 2,4-Dioxo-dihydropyrimidine Fmoc-protected glycine 492.49 Glycine linker; Fmoc group enhances stability
Ethyl 2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate (CAS 4113-98-8) 2,4-Dioxo-dihydropyrimidine Ethyl ester Not provided Ester group reduces solubility at physiological pH
2-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)aceto amino acid esters (2a-o) 5-Fluoro-2,4-dioxo-dihydropyrimidine Amino acid esters Variable Fluorine substitution enhances antitumor activity
4-({[(3-Allyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoic acid Thieno[2,3-d]pyrimidine core Benzoic acid 477.565 Sulfur-containing heterocycle alters electronic properties

Key Findings from Comparative Analysis

Bioactivity and Solubility
  • 5-Fluorouracil Derivatives (): The 5-fluoro substitution in analogs like compound 2a-o significantly enhances antitumor activity compared to the non-fluorinated target compound. However, the amino acid ester termini in these derivatives may reduce solubility compared to the benzoic acid group, which is ionizable at physiological pH .
  • Fmoc-PNA Building Blocks ():
    Fmoc-PNA-U-OH (PNA1040) shares the 2,4-dioxo-dihydropyrimidine core but incorporates a glycine linker and Fmoc protection. The Fmoc group improves stability for solid-phase synthesis, while the absence of a benzoic acid group limits its use in applications requiring ionic interactions .

Structural Modifications Impacting Pharmacokinetics
  • Ethyl Ester Analogs ():
    Ethyl ester derivatives (e.g., CAS 4113-98-8) exhibit lower solubility than the target compound due to the lack of an ionizable carboxylic acid group. Ester groups may improve membrane permeability but require metabolic activation for efficacy .

  • Thienopyrimidine Derivatives (): Replacement of the pyrimidinone core with a thieno[2,3-d]pyrimidine ring introduces sulfur atoms, which alter electronic properties and may influence binding to hydrophobic enzyme pockets. The molecular weight (477.565 g/mol) is comparable to the target compound, suggesting similar bioavailability .
Fluorinated and Triazole-Modified Analogs ():

Fluorinated compounds like 16 and 17 in feature perfluorinated alkyl chains and triazole linkers. The target compound’s benzoic acid group offers a balance between solubility and target binding .

Limitations and Data Gaps

  • Biological Activity: While fluorinated analogs () and thienopyrimidines () highlight bioactivity trends, the target compound’s specific efficacy remains uncharacterized in the provided sources.

Biological Activity

4-{[(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetyl]amino}benzoic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings regarding its biological activity, including its effects on various biological systems, potential therapeutic applications, and mechanisms of action.

  • IUPAC Name : this compound
  • Molecular Formula : C13H12N2O4
  • Molecular Weight : 252.25 g/mol
  • CAS Number : 4113-97-7

Biological Activity Overview

The biological activity of this compound has been explored through various studies focusing on its pharmacological properties. Below are key findings related to its biological activities:

Antimicrobial Activity

Research indicates that derivatives of benzoic acid, including the compound , exhibit significant antimicrobial properties. For instance, studies have demonstrated that related compounds can inhibit the growth of bacterial strains such as Salmonella typhi and Bacillus subtilis with moderate to strong effectiveness .

Enzyme Inhibition

The compound has been reported to act as an inhibitor of several enzymes:

  • Angiotensin-Converting Enzyme (ACE) : Inhibition of ACE suggests potential applications in managing hypertension and cardiovascular diseases .
  • Neurolysin : This inhibition may indicate neuroprotective properties, which could be beneficial in neurodegenerative disease contexts .

Anticancer Properties

Several studies have highlighted the compound's antiproliferative effects on cancer cell lines. The mechanisms include:

  • Induction of apoptosis in cancer cells.
  • Modulation of protein degradation pathways such as the ubiquitin-proteasome pathway and the autophagy-lysosome pathway .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged based on structural activity relationships (SAR) and molecular docking studies:

  • Interaction with Proteins : The compound may bind to specific amino acid residues in target proteins, thereby inhibiting their function .
  • Influence on Cellular Pathways : By modulating key cellular pathways involved in cell cycle regulation and apoptosis, this compound may promote cell death in cancerous cells while preserving normal cells .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the effectiveness of various benzoic acid derivatives against a panel of bacterial strains. The results indicated that certain modifications to the benzoic acid structure enhanced antimicrobial activity significantly .
  • Cancer Cell Line Studies : In vitro assays demonstrated that the compound significantly reduced viability in several cancer cell lines while exhibiting minimal cytotoxicity towards normal fibroblasts. This selectivity underscores its potential as a therapeutic agent in cancer treatment .

Data Summary

Activity Type Effect/Outcome Reference
AntimicrobialModerate to strong inhibition of bacterial growth
Enzyme InhibitionACE and neurolysin inhibition
AnticancerInduction of apoptosis in cancer cell lines
Cellular Pathway ModulationActivation of proteasome and autophagy pathways

Q & A

Q. What computational approaches predict the compound’s interactions with cancer-related targets like dihydrofolate reductase (DHFR)?

  • Methodological Answer : Perform molecular dynamics (MD) simulations (e.g., GROMACS) to model ligand-protein interactions. Validate predictions with surface plasmon resonance (SPR) assays to measure binding kinetics (kon_{on}/koff_{off}). Compare with co-crystal structures if available .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.